molecular formula C10H8N2O2 B1450842 [2,2'-Bipyridine]-5,5'-diol CAS No. 2326-78-5

[2,2'-Bipyridine]-5,5'-diol

Cat. No.: B1450842
CAS No.: 2326-78-5
M. Wt: 188.18 g/mol
InChI Key: QWFXMCQPHDPMLA-UHFFFAOYSA-N
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Description

[2,2’-Bipyridine]-5,5’-diol is an organic compound that belongs to the bipyridine family It is characterized by two pyridine rings connected at the 2 and 2’ positions, with hydroxyl groups attached at the 5 and 5’ positions

Scientific Research Applications

Safety and Hazards

2,2’-Bipyridine is considered hazardous. It is toxic if swallowed or in contact with skin . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves and clothing .

Future Directions

One of the future directions for the use of 2,2’-Bipyridine is in the field of dye-sensitised solar cells. A study discusses the use of asymmetrical DπA 2,2′-bipyridine ligands for homoleptic copper(I)-based dyes in dye-sensitised solar cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,2’-Bipyridine]-5,5’-diol typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of 2-bromo-5-hydroxypyridine with 2-boronic acid-5-hydroxypyridine in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Another method involves the Ullmann coupling reaction, where 2-chloro-5-hydroxypyridine is reacted with copper powder in the presence of a base . This reaction also requires elevated temperatures and an inert atmosphere.

Industrial Production Methods

Industrial production of [2,2’-Bipyridine]-5,5’-diol often employs similar coupling reactions but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

[2,2’-Bipyridine]-5,5’-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide, while alkylation can be performed using alkyl halides in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroxy derivatives.

    Substitution: Halogenated or alkylated bipyridine derivatives.

Comparison with Similar Compounds

Properties

IUPAC Name

6-(5-hydroxypyridin-2-yl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-7-1-3-9(11-5-7)10-4-2-8(14)6-12-10/h1-6,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFXMCQPHDPMLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1O)C2=NC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2326-78-5
Record name 2,2'-Bipyridine-5,5'-diol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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